molecular formula C33H33FN2O5 B601620 5-Oxo Atorvastatin CAS No. 1391052-82-6

5-Oxo Atorvastatin

カタログ番号 B601620
CAS番号: 1391052-82-6
分子量: 556.63
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Oxo Atorvastatin is a compound with the molecular formula C33H33FN2O5 . It is related to Atorvastatin, a lipid-lowering drug widely used in the treatment of cardiovascular diseases . Atorvastatin belongs to a class of medications called HMG-CoA reductase inhibitors (statins). It works by slowing the production of cholesterol in the body to decrease the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body .


Molecular Structure Analysis

The molecular structure of 5-Oxo Atorvastatin can be represented by its IUPAC name: (3R)-7- [2- (4-fluorophenyl)-3-phenyl-4- (phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid . Its molecular weight is 556.6 g/mol .

科学的研究の応用

  • Scientific Field: Cardiovascular Disease Prevention

    • Application Summary : Atorvastatin is one of the most frequently prescribed statins for reducing morbidity and mortality related to cardiovascular diseases . It’s used for the prevention of cardiovascular disease in people with diabetes .
    • Methods of Application : Atorvastatin works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in cholesterol biosynthesis .
    • Results or Outcomes : Clinical studies have shown that statins significantly reduce the risk of heart attack and death in patients with proven coronary artery disease, and can also reduce cardiac events in patients with high cholesterol levels .
  • Scientific Field: Diabetes Management

    • Application Summary : Atorvastatin is used to manage cholesterol levels in people with diabetes .
    • Methods of Application : The drug is administered to adults with type 1 or type 2 diabetes mellitus. The primary outcome is changes in levels of non-HDL-C, calculated from measures of total cholesterol and HDL-C .
    • Results or Outcomes : Compared with placebo, the greatest reductions in levels of non-HDL-C were seen with atorvastatin at high intensity .
  • Scientific Field: Hyperlipidemia Treatment

    • Application Summary : Atorvastatin is used in the treatment of hyperlipidemia, a condition characterized by abnormally high levels of lipids in the blood .
    • Methods of Application : Atorvastatin, a HMG-CoA reductase inhibitor, is used for primary prevention of hyperlipidemia, particularly for individuals at higher risk of developing heart disease .
    • Results or Outcomes : The review discusses the recent advancements and outcomes of nanoparticle drug carriers for statins in the therapy of hyperlipidemia .
  • Scientific Field: Drug-Induced Liver Injury

    • Application Summary : Atorvastatin has been studied for its potential role in drug-induced liver injury .
    • Methods of Application : The study investigates the pathophysiology and epidemiology of drug-induced liver injury and the role of Atorvastatin .
    • Results or Outcomes : The specific results or outcomes of this study are not detailed in the source .
  • Scientific Field: Simultaneous Determination of Atorvastatin and Aspirin

    • Application Summary : A study has been conducted to develop a method for the simultaneous quantification of atorvastatin and aspirin in human plasma .
    • Methods of Application : The study used a liquid chromatography tandem mass spectrometric (LC–MS/MS) assay method .
    • Results or Outcomes : The study successfully developed and validated a method for the simultaneous quantification of atorvastatin and aspirin in human plasma .

将来の方向性

The use of statins, including Atorvastatin, in patients with chronic liver disease and cirrhosis is an area of ongoing research . There is potential for statins to have a positive impact on chronic liver disease and cirrhosis, and further large-scale prospective interventional randomized control trials are needed to better evaluate this association .

特性

IUPAC Name

(3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,27,38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWOZSQQGYAAGY-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CCC(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo Atorvastatin

CAS RN

1391052-82-6
Record name 5-Oxo Atorvastatin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8YR784FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。